molecular formula C7H9NO2 B140596 2-Ethylpyridine-3,4-diol CAS No. 125757-81-5

2-Ethylpyridine-3,4-diol

Cat. No.: B140596
CAS No.: 125757-81-5
M. Wt: 139.15 g/mol
InChI Key: ZCSPHZQZAPBTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyridine-3,4-diol is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group at the second position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyridine-3,4-diol can be achieved through several methods. One common approach involves the reaction of 2-ethylpyridine with an oxidizing agent to introduce the hydroxyl group at the third position. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyridine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-Ethylpyridine-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylpyridine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-hydroxypyridin-4(1H)-one
  • 2-ethyl-3-methoxypyridin-4(1H)-one
  • 2-ethyl-3-aminopyridin-4(1H)-one

Uniqueness

2-Ethylpyridine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and activity profiles, making it valuable for specific applications in research and industry.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-Ethylpyridine-3,4-diol, and how can reaction conditions be optimized?

Answer:
The synthesis of pyridine derivatives often involves nucleophilic substitution or multi-step functionalization. For example:

  • Stepwise alkylation : Introduce the ethyl group via alkylation of a pyridine precursor using ethyl halides or alcohols under acidic/basic conditions. For hydroxylation at positions 3 and 4, consider oxidative methods (e.g., hydroxylamine derivatives) or dihydroxylation protocols .
  • Solvent and temperature optimization : Evidence from similar compounds suggests using polar aprotic solvents (e.g., DMF) at elevated temperatures (90–100°C) to enhance reaction rates. For example, NaN₃ in DMF at 90°C was used to synthesize azido-pyridine derivatives .
  • Purification : Use flash column chromatography (silica gel, 230–400 mesh) with gradients of ethyl acetate/hexanes. Monitor purity via TLC (silica 60 F254) with UV visualization .

Q. Basic: What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

  • NMR spectroscopy : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., ethyl group at position 2, diol at 3 and 4). Compare chemical shifts with structurally analogous compounds like 6-(Hydroxymethyl)pyridine-3,4-diol (δ ~6.3–8.0 ppm for pyridine protons) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁NO₃: theoretical m/z 157.07). Discrepancies in fragmentation patterns may arise from tautomerism; confirm via IR spectroscopy (e.g., O–H stretches at 3200–3500 cm⁻¹) .
  • Data cross-validation : If contradictions arise (e.g., unexpected coupling constants in NMR), repeat experiments under standardized conditions (e.g., 400 MHz instrument, CDCl₃ solvent) and compare with literature analogs .

Q. Advanced: How does the ethyl substitution at position 2 influence the compound’s bioactivity, particularly in enzyme inhibition studies?

Answer:
The ethyl group may enhance hydrophobicity, affecting binding to enzyme active sites. For example:

  • Comparative studies : Pyrrolidine-3,4-diol derivatives with alkyl substituents show increased inhibition of β-glucocerebrosidase (GCase), a lysosomal enzyme linked to Gaucher disease. The ethyl group could mimic natural substrates by occupying hydrophobic pockets .
  • Experimental design :
    • Enzyme assays : Use recombinant GCase or α-galactosidase (α-Gal A) with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).
    • Dose-response curves : Test this compound at concentrations from 1 nM–100 µM to calculate IC₅₀ values.
    • Molecular docking : Compare binding energies with unsubstituted analogs using software like AutoDock .

Q. Advanced: How can researchers address stability challenges and potential decomposition pathways for this compound in aqueous solutions?

Answer:

  • Stability profiling :
    • pH dependence : Conduct accelerated degradation studies (40–60°C) across pH 3–8. Monitor via HPLC for decomposition products (e.g., oxidation to pyridine-3,4-quinone).
    • Light sensitivity : Store solutions in amber vials and test photostability under UV/visible light .
  • Stabilization strategies :
    • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
    • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous buffers to prevent oxidation .

Q. Advanced: How should conflicting toxicity data be interpreted, and what safety protocols are essential for handling this compound?

Answer:

  • Risk assessment : While acute toxicity data for this compound are unavailable, analogs like 3,4-dihydro-2H-pyran require stringent precautions due to flammability and irritancy . Assume similar hazards until proven otherwise.
  • Safety protocols :
    • Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles .
    • Ventilation : Perform reactions in fume hoods with spark-proof equipment (e.g., anti-static mats) .
    • Waste disposal : Neutralize residues with 10% NaOH before disposal .

Q. Advanced: What strategies can resolve discrepancies in bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling :
    • Metabolic stability : Incubate this compound with liver microsomes to assess CYP450-mediated degradation.
    • Plasma protein binding : Use ultrafiltration to measure free vs. bound fractions .
  • In vivo validation :
    • Animal models : Administer the compound (1–10 mg/kg) to rodents and collect plasma/tissue samples at timed intervals.
    • Bioanalytical methods : Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .

Properties

CAS No.

125757-81-5

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9)

InChI Key

ZCSPHZQZAPBTHT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CN1)O

Canonical SMILES

CCC1=C(C(=O)C=CN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.